![molecular formula C18H23NO3 B2390031 4-((2-(2-hydroxyethyl)piperidin-1-yl)methyl)-7-methyl-2H-chromen-2-one CAS No. 847272-87-1](/img/structure/B2390031.png)
4-((2-(2-hydroxyethyl)piperidin-1-yl)methyl)-7-methyl-2H-chromen-2-one
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Overview
Description
The compound “4-((2-(2-hydroxyethyl)piperidin-1-yl)methyl)-7-methyl-2H-chromen-2-one” is a complex organic molecule. It contains a chromen-2-one group, which is a type of heterocyclic compound that is often found in various natural products and pharmaceuticals . The molecule also contains a piperidine ring, which is a common structural motif in many pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography . This would provide detailed information about the arrangement of atoms in the molecule and the lengths and angles of the chemical bonds.
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the chromen-2-one and piperidine groups. Piperidine rings can undergo a variety of reactions, including substitutions and additions .
Scientific Research Applications
- The compound’s pharmacophore can be tailored for interactions with specific protein targets, making it valuable in rational drug design .
- Researchers investigate their potential in treating neurodegenerative disorders like Alzheimer’s and Parkinson’s disease .
- The compound’s structural features contribute to its ability to disrupt microbial membranes or inhibit essential enzymes .
Medicinal Chemistry and Drug Design
Anti-Cancer Agents
Neuroscience and Neuroprotection
Antimicrobial Activity
Chemical Biology and Enzyme Inhibition
Materials Science and Organic Synthesis
These applications highlight the versatility and significance of piperidinones in scientific research. As the field continues to evolve, further investigations will uncover additional uses and potential benefits of this intriguing compound . If you’d like more information on any specific application, feel free to ask! 😊
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in drug design and have a wide range of biological activities .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to a range of pharmacological effects . The specific interactions of this compound with its targets would depend on the chemical structure and the nature of the target.
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biochemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . These reactions can lead to various downstream effects, depending on the specific targets and pathways involved.
Result of Action
Piperidine derivatives are known to have a wide range of biological activities, and their effects would depend on the specific targets and pathways they interact with .
Future Directions
properties
IUPAC Name |
4-[[2-(2-hydroxyethyl)piperidin-1-yl]methyl]-7-methylchromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-13-5-6-16-14(11-18(21)22-17(16)10-13)12-19-8-3-2-4-15(19)7-9-20/h5-6,10-11,15,20H,2-4,7-9,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWNHBBAHVWKHSF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(=O)O2)CN3CCCCC3CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801333505 |
Source
|
Record name | 4-[[2-(2-hydroxyethyl)piperidin-1-yl]methyl]-7-methylchromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801333505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
39.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49646228 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-[[2-(2-Hydroxyethyl)piperidin-1-yl]methyl]-7-methylchromen-2-one | |
CAS RN |
847272-87-1 |
Source
|
Record name | 4-[[2-(2-hydroxyethyl)piperidin-1-yl]methyl]-7-methylchromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801333505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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